molecular formula C15H11N7OS B7673053 N-(2,1,3-benzothiadiazol-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide

Cat. No.: B7673053
M. Wt: 337.4 g/mol
InChI Key: NXRJCRIMXPWCHQ-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzothiadiazole moiety linked to a phenyltetrazole group via an acetamide linkage, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7OS/c23-13(16-11-7-4-8-12-14(11)20-24-19-12)9-22-18-15(17-21-22)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRJCRIMXPWCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiadiazole and phenyltetrazole intermediates. These intermediates are then coupled through an acetamide linkage using reagents such as acetic anhydride or acetyl chloride under controlled conditions. The reaction may require catalysts like pyridine or triethylamine to facilitate the coupling process.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions often require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole and phenyltetrazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzothiadiazol-4-yl)-2-(5-methyltetrazol-2-yl)acetamide
  • N-(2,1,3-benzothiadiazol-4-yl)-2-(5-ethyltetrazol-2-yl)acetamide
  • N-(2,1,3-benzothiadiazol-4-yl)-2-(5-propyltetrazol-2-yl)acetamide

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide stands out due to the presence of the phenyl group in the tetrazole moiety, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature may also influence its chemical reactivity and stability, making it a valuable compound for various applications.

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